CdnP-IN-1

Description

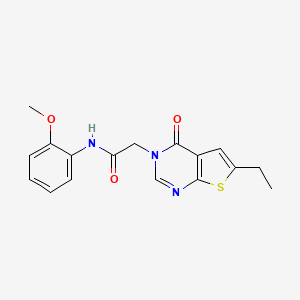

The exact mass of the compound 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is 343.09906259 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEASKMQXRYFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of CD-NP (Cenderitide)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Novel Chimeric Natriuretic Peptide

The discovery of CD-NP, also known as cenderitide, represents an innovative approach in peptide drug design, aiming to create a therapeutic agent with a superior biological profile compared to native natriuretic peptides. The core concept was to engineer a chimeric peptide that synergistically combines the beneficial cardiovascular and renal properties of two distinct natriuretic peptides: C-type natriuretic peptide (CNP) and Dendroaspis natriuretic peptide (DNP).[1][2]

CNP, a 22-amino acid peptide, is recognized for its potent venodilating and anti-proliferative properties, which contribute to cardiac unloading with minimal hypotensive effects.[1][2] However, its therapeutic utility is limited by a lack of significant renal actions.[2] On the other hand, DNP, originally isolated from the venom of the green mamba snake, exhibits powerful natriuretic and diuretic effects but is also associated with marked hypotension.

The design strategy for CD-NP involved fusing the 22-amino acid structure of CNP with the 15-amino acid linear C-terminus of DNP. This created a novel 37-amino acid chimeric peptide hypothesized to possess the cardiac unloading and anti-proliferative actions of CNP while incorporating the natriuretic and diuretic renal benefits of DNP, all with a reduced hypotensive effect compared to B-type natriuretic peptide (BNP).

Synthesis and Characterization of CD-NP

The synthesis of CD-NP is achieved through standard solid-phase peptide synthesis techniques. Following the assembly of the 37-amino acid sequence, the identity of the peptide is confirmed using electrospray ionization mass spectrometry. A critical step in the synthesis is the formation of the disulfide bridge within the CNP portion of the chimera, which is accomplished by overnight air oxidation in a 50 mM ammonium bicarbonate buffer at a pH of 8.5.

Quantitative Data Summary

The biological activity of CD-NP has been quantified in several preclinical studies. The following tables summarize the key in vivo and in vitro findings.

Table 1: In Vivo Hemodynamic and Renal Effects of CD-NP in Normal Anesthetized Dogs

| Parameter | Vehicle (Baseline) | CD-NP (10 ng/kg/min) | CD-NP (50 ng/kg/min) | CD-NP (100 ng/kg/min) |

| Mean Arterial Pressure (MAP) (mmHg) | 137 ± 6 | 134 ± 6 | 128 ± 5 | 118 ± 6 |

| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | 6.4 ± 0.4 | 5.2 ± 0.5 | 4.4 ± 0.6 | 3.6 ± 0.5 |

| Glomerular Filtration Rate (GFR) (ml/min) | 37 ± 3 | 33 ± 2 | 50 ± 8 | 55 ± 6 |

| Sodium Excretion (μEq/min) | 48 ± 17 | 123 ± 23 | 326 ± 51 | 462 ± 69 |

| Urine Flow (ml/min) | 0.7 ± 0.2 | 1.7 ± 0.3 | 4.0 ± 0.7 | 4.5 ± 0.7 |

| Plasma Renin Activity (ng/ml/hr) | 8.2 ± 1 | 5.3 ± 1 | 3.9 ± 0.7 | 6.3 ± 1.1 |

| p < 0.05 vs. Vehicle |

Table 2: Comparison of CD-NP and Human BNP in Normal Dogs

| Parameter | CD-NP (50 ng/kg/min) | Human BNP (equimolar dose) |

| Hypotensive Effect | Less Hypotensive (p < 0.05) | More Hypotensive |

| Glomerular Filtration Rate (GFR) | Greater Increase (p < 0.05) | Lesser Increase |

Experimental Protocols

In Vivo Canine Studies

-

Animal Model: Normal anesthetized dogs were utilized to assess the cardiorenal and endocrine effects of CD-NP.

-

Drug Administration: CD-NP was administered via intravenous infusion at increasing doses of 10, 50, and 100 ng/kg/min.

-

Hemodynamic Monitoring: Mean Arterial Pressure (MAP) and Pulmonary Capillary Wedge Pressure (PCWP) were continuously monitored.

-

Renal Function Assessment: Glomerular Filtration Rate (GFR) was measured, and urine was collected to determine sodium excretion and urine flow.

-

Endocrine Analysis: Blood samples were collected to measure plasma renin activity.

In Vitro Cardiac Fibroblast Studies

-

Cell Culture: Primary cultures of cardiac fibroblasts were established.

-

cGMP Activation Assay: The ability of CD-NP to stimulate the second messenger cyclic guanosine monophosphate (cGMP) was assessed.

-

Anti-proliferative Assay: The inhibitory effect of CD-NP on cardiac fibroblast proliferation was determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CD-NP

CD-NP is a dual guanylyl cyclase (GC) receptor agonist, activating both GC-A and GC-B receptors. This dual activation leads to an increase in intracellular cGMP, which mediates its downstream biological effects.

Caption: Signaling pathway of the dual guanylyl cyclase activator CD-NP.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates the workflow for the in vivo assessment of CD-NP's physiological effects.

Caption: Workflow for the in vivo evaluation of CD-NP in a canine model.

Conclusion

The design and synthesis of CD-NP exemplify a rational approach to drug discovery, resulting in a chimeric peptide with a unique and favorable profile of cardiorenal and anti-fibrotic actions. Its ability to activate both guanylyl cyclase-A and -B receptors translates into a combination of desirable therapeutic effects, including cardiac unloading, renal function enhancement, and renin suppression, with minimal hypotensive side effects. These properties position CD-NP as a promising therapeutic candidate for cardiorenal diseases.

References

In-Depth Technical Guide to CdnP-IN-1: A Novel Inhibitor of a Key Tuberculosis Virulence Factor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and therapeutic potential of CdnP-IN-1, a synthetic inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase CdnP (also known as Rv2837c or CnpB). This document details the mechanism of action of CdnP, the role of its inhibition in combating tuberculosis, and relevant experimental protocols for studying this compound and similar compounds.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a foundation for its use in experimental and drug development settings.

| Property | Value | Source |

| IUPAC Name | 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | PubChem |

| Molecular Formula | C₁₇H₁₇N₃O₃S | PubChem |

| Molecular Weight | 343.4 g/mol | PubChem |

| CAS Number | 691862-35-8 | PubChem |

| SMILES | CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC | PubChem |

The Target: Mycobacterium tuberculosis CdnP

CdnP is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis. It functions as a phosphodiesterase that degrades cyclic dinucleotides, which are key signaling molecules in the host's innate immune response.[1][2][3]

Mechanism of Action of CdnP:

-

Substrate Specificity: CdnP hydrolyzes various cyclic dinucleotides, including bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2'3'-cyclic GMP-AMP (cGAMP).[2]

-

Immune Evasion: Upon infection, M. tuberculosis releases c-di-AMP into the host cell cytoplasm. This, along with host-generated cGAMP, is recognized by the host protein Stimulator of Interferon Genes (STING).

-

STING Pathway Activation: Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β), which are critical for orchestrating an anti-bacterial immune response.

-

CdnP-mediated Suppression: By degrading c-di-AMP and cGAMP, CdnP effectively dampens the STING-dependent innate immune response, allowing the bacteria to evade host defenses and establish a successful infection.

The inhibition of CdnP is therefore a promising therapeutic strategy to restore the host's natural ability to fight M. tuberculosis infection.

This compound as a CdnP Inhibitor

While "this compound" is not extensively documented in publicly available research literature, its name strongly suggests its role as an inhibitor of the CdnP enzyme. Based on the known mechanisms of other CdnP inhibitors, it is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of the CdnP enzyme and preventing the hydrolysis of its cyclic dinucleotide substrates.

The discovery of natural product inhibitors of CdnP, such as the coumarin derivative macrosporusone A and the flavonoid glucosides ligustroflavone, rhoifolin, and neodiosmin, provides a strong rationale for the development of synthetic inhibitors like this compound. These natural compounds have been shown to bind directly to CdnP with high affinity and effectively inhibit its enzymatic activity.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the biological context and experimental approaches for studying CdnP inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Caption: CdnP Signaling Pathway and the Action of this compound.

Caption: General Experimental Workflow for CdnP Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CdnP inhibitors.

CdnP Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the phosphodiesterase activity of CdnP by measuring the release of inorganic phosphate (Pi) from the hydrolysis of a cyclic dinucleotide substrate.

Materials:

-

Recombinant CdnP protein

-

Cyclic dinucleotide substrate (e.g., c-di-AMP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other test inhibitors

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, CdnP enzyme, and the cyclic dinucleotide substrate in a 96-well plate.

-

To test for inhibition, pre-incubate the CdnP enzyme with varying concentrations of this compound for 15 minutes at room temperature before adding the substrate.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant CdnP protein

-

This compound or other test compounds

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the recombinant CdnP protein onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to generate sensorgrams.

-

After each injection, regenerate the sensor surface to remove the bound analyte.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Assay for Type I Interferon Production

This assay measures the ability of a CdnP inhibitor to restore the type I interferon response in macrophages infected with M. tuberculosis.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

-

Mycobacterium tuberculosis (wild-type or a strain with known c-di-AMP production)

-

This compound or other test inhibitors

-

Cell culture medium and supplements

-

Reagents for quantifying IFN-β (e.g., ELISA kit or primers and probes for qPCR)

-

96-well cell culture plates

Procedure:

-

Seed macrophages in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

-

Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).

-

After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.

-

Treat the infected cells with varying concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Collect the cell culture supernatants to measure secreted IFN-β by ELISA, or lyse the cells to extract RNA for IFN-β mRNA quantification by qPCR.

-

Analyze the data to determine the dose-dependent effect of this compound on restoring the IFN-β response.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel host-directed therapies for tuberculosis. By targeting the bacterial virulence factor CdnP, this inhibitor has the potential to restore the host's innate immune response and enhance the clearance of M. tuberculosis. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of new CdnP inhibitors. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as evaluating its efficacy in preclinical models of tuberculosis. The development of selective and potent CdnP inhibitors could provide a much-needed new class of anti-tubercular agents to combat the global health threat of drug-resistant tuberculosis.

References

CdnP-IN-1 (CAS RN 691862-35-8): A Technical Guide to a Potent Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

CdnP-IN-1, with CAS number 691862-35-8 and also known as compound c82, is a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). This enzyme is critical for Mtb's evasion of the host's innate immune system. By hydrolyzing both the bacterial second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP), CdnP dampens the activation of the STING (Stimulator of Interferon Genes) pathway, thereby mitigating the type I interferon response. This compound, by inhibiting CdnP, presents a promising therapeutic strategy to counteract this immune evasion mechanism. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathway it modulates, and detailed experimental protocols for its study.

Quantitative Data

This compound has been characterized as a potent inhibitor of Mtb CdnP. The key quantitative data for its activity is summarized in the table below.

| Parameter | Value | Species/Enzyme | Notes |

| IC50 | 18 µM | Mycobacterium tuberculosis CdnP | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the CdnP enzyme activity.[1] |

Selectivity Profile:

This compound has demonstrated high selectivity for Mtb CdnP. It did not show inhibitory activity against a panel of other bacterial, viral, and mammalian phosphodiesterases, highlighting its potential as a targeted therapeutic with a reduced risk of off-target effects.[1]

| Enzyme | Species/Origin | Inhibition |

| Yybt | Bacillus subtilis | No |

| RocR | Pseudomonas aeruginosa | No |

| GBS-CdnP | Streptococcus agalactiae | No |

| Poxin | Viral | No |

| ENPP1 | Mammalian | No |

Signaling Pathway

CdnP plays a crucial role in the interplay between Mycobacterium tuberculosis and the host innate immune system. The signaling pathway involves the recognition of bacterial components and the subsequent activation of an immune response, which Mtb actively subverts using CdnP. This compound acts as a key tool to dissect and potentially counteract this process.

The cGAS-STING Pathway and Mtb Evasion

During infection, M. tuberculosis releases DNA into the host cell cytosol. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change and its translocation. This initiates a signaling cascade that leads to the phosphorylation of transcription factors like IRF3, which then translocate to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.

Simultaneously, Mtb produces its own cyclic dinucleotide second messenger, c-di-AMP, which can also be recognized by the host's STING pathway, further amplifying the immune response.

To counteract this host defense mechanism, M. tuberculosis employs the phosphodiesterase CdnP. CdnP is capable of hydrolyzing both host-derived cGAMP and bacterial-derived c-di-AMP, effectively dampening the activation of the STING pathway and allowing the bacteria to evade the host's innate immune response.[1][2]

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of CdnP. By blocking CdnP, the degradation of cGAMP and c-di-AMP is prevented. This leads to an accumulation of these cyclic dinucleotides in the host cell cytosol, resulting in a more robust and sustained activation of the STING pathway and a heightened anti-bacterial immune response.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

High-Throughput Screening (HTS) for CdnP Inhibitors

This protocol describes a fluorescence-based HTS assay to identify inhibitors of Mtb CdnP. The assay relies on the principle that c-di-AMP protects the fluorescent molecule coralyne from quenching by halide ions.

Materials:

-

Purified Mtb CdnP enzyme

-

c-di-AMP (substrate)

-

Coralyne

-

Potassium iodide (quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

384-well microplates

-

Plate reader capable of fluorescence intensity measurement

Procedure:

-

Prepare a solution of CdnP enzyme in assay buffer.

-

Prepare a solution of c-di-AMP substrate in assay buffer.

-

Prepare a solution of coralyne and potassium iodide in assay buffer.

-

Dispense test compounds (including this compound) dissolved in DMSO into the wells of a 384-well plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

-

Add the CdnP enzyme solution to all wells except the positive controls.

-

Incubate the plates at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the c-di-AMP substrate solution to all wells.

-

Incubate the plates at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining c-di-AMP by adding the coralyne/potassium iodide solution.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for coralyne).

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds showing significant inhibition are selected for further validation.

HPLC-Based Assay for CdnP Activity and Inhibition

This method provides a quantitative measure of CdnP activity by directly monitoring the depletion of the substrate (c-di-AMP) and the formation of the product (pApA or AMP) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified Mtb CdnP enzyme

-

c-di-AMP (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., 0.1 M HCl)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like triethylammonium acetate)

-

UV detector

Procedure:

-

Set up reaction mixtures containing reaction buffer, CdnP enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

-

Initiate the reaction by adding c-di-AMP.

-

Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reactions at each time point by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Monitor the separation of c-di-AMP and its product(s) by UV absorbance at 254 nm.

-

Quantify the peak areas of the substrate and product(s).

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the product formation or substrate depletion over time.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value of this compound.

Experimental Workflows

The discovery and characterization of this compound typically follows a structured workflow designed to identify potent and selective inhibitors.

References

The Core of Bacterial Signaling: An In-depth Technical Guide to Cyclic Dinucleotide Phosphodiesterases

For Researchers, Scientists, and Drug Development Professionals

Cyclic dinucleotides (c-di-NMPs) have emerged as ubiquitous second messengers in bacteria, orchestrating a wide array of physiological processes, from motility and biofilm formation to virulence and cell cycle progression. The intracellular concentrations of these critical signaling molecules are exquisitely controlled by the interplay between two classes of enzymes: dinucleotide cyclases that synthesize them and phosphodiesterases (PDEs) that degrade them. This technical guide provides a comprehensive overview of bacterial c-di-NMP phosphodiesterases, focusing on their molecular mechanisms, the signaling pathways they regulate, and the experimental approaches used to study them.

The Major Families of Bacterial Cyclic Dinucleotide Phosphodiesterases

Bacteria employ several distinct families of phosphodiesterases to hydrolyze cyclic dinucleotides, primarily cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP). These families are characterized by their unique catalytic domains.

-

EAL Domain Proteins: Named after the conserved EAL (Glu-Ala-Leu) amino acid motif, these enzymes are the most prevalent and well-characterized c-di-GMP-specific phosphodiesterases.[1][2] They hydrolyze c-di-GMP to the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).[1][3] The catalytic activity of EAL domains is typically dependent on the presence of divalent metal ions, most commonly Mg²⁺ or Mn²⁺.[1]

-

HD-GYP Domain Proteins: This family of PDEs also targets c-di-GMP but is characterized by a conserved HD-GYP motif. Unlike EAL domains, HD-GYP domains can hydrolyze c-di-GMP completely to two molecules of GMP, suggesting a two-step reaction mechanism. These enzymes often contain a binuclear or trinuclear metal center, typically involving iron, which is essential for their catalytic activity.

-

DHH-DHHA1 Domain Proteins: These phosphodiesterases are primarily responsible for the degradation of c-di-AMP. The DHH and DHHA1 domains work in concert to hydrolyze c-di-AMP to pApA and subsequently to AMP. The DHH domain is critical for the phosphodiesterase activity.

-

HD Domain Proteins: A distinct class of c-di-AMP phosphodiesterases utilizes a catalytic HD (His-Asp) domain. The protein PgpH from Listeria monocytogenes is a well-studied example of this family. These enzymes hydrolyze c-di-AMP to 5'-pApA.

Quantitative Analysis of Bacterial Phosphodiesterase Activity

The enzymatic efficiency of phosphodiesterases is crucial for their biological function. The following tables summarize key kinetic parameters for representative bacterial PDEs.

Table 1: Kinetic Parameters of c-di-GMP Phosphodiesterases

| Enzyme (Organism) | Domain | Km (µM) | kcat (s⁻¹) | Reference |

| RocR (Pseudomonas aeruginosa) | EAL | 3.2 ± 0.3 | 0.67 ± 0.03 | |

| VieA (Vibrio cholerae) | EAL | 0.06 | Not Reported | |

| PdeL (Escherichia coli) | EAL | Not Reported | 0.15 (kcat/KM) | |

| PggH (Vibrio cholerae) | - | 12.11 | 0.14 |

Table 2: Kinetic Parameters of c-di-AMP Phosphodiesterases

| Enzyme (Organism) | Domain | Km (µM) | kcat (s⁻¹) | Reference |

| MsPDE (Mycobacterium smegmatis) | DHH-DHHA1 | Not Reported | Not Reported | |

| CpdB (Escherichia coli) | - | Not Reported | Not Reported |

Key Signaling Pathways Regulated by Bacterial Phosphodiesterases

Bacterial PDEs are integral components of complex signaling networks that translate environmental cues into specific cellular responses.

The RocR-Mediated c-di-GMP Signaling Pathway in Pseudomonas aeruginosa

The RocR protein in Pseudomonas aeruginosa is a well-characterized EAL domain-containing PDE that plays a significant role in biofilm formation and virulence. The Roc signaling system, which includes the sensor kinase RocS1 and the response regulator RocA1, modulates the phosphodiesterase activity of RocR.

The PgpH-Mediated c-di-AMP Signaling Pathway in Listeria monocytogenes

In Listeria monocytogenes, the HD domain phosphodiesterase PgpH, along with the DHH-DHHA1 domain protein PdeA, is crucial for maintaining c-di-AMP homeostasis. Dysregulation of c-di-AMP levels in this pathogen leads to defects in cell wall synthesis and attenuated virulence.

References

In-Vitro Characterization of CdnP-IN-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of CdnP-IN-1, a representative inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase CdnP. The document details the biochemical activity of CdnP inhibitors, outlines the methodologies for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of several compounds against CdnP has been determined using a luminescence-based AMP detection assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic activity by 50%, are summarized below. This compound is a representative compound from this series.

| Compound ID | CdnP IC50 (µM) |

| C-13 | 9.66 |

| C-28 | 15.9 |

| C-29 | 14.2 |

| C-33 | 18.8 |

| C-34 | 13.1 |

| C-15 | 21.5 |

| C-48 | 42.6 |

| C-67 | 41.9 |

Experimental Protocols

A detailed methodology for the key luminescence-based enzymatic assay used to determine the in-vitro activity of CdnP inhibitors is provided below.

Luminescence-Based AMP Detection Assay for CdnP Inhibition

This assay quantifies the enzymatic activity of CdnP by measuring the production of AMP from the hydrolysis of its substrate, cyclic di-AMP (c-di-AMP). The amount of AMP produced is detected using a coupled-enzyme system that generates a luminescent signal proportional to the AMP concentration.

Materials:

-

Purified His-tagged CdnP enzyme

-

c-di-AMP (substrate)

-

This compound or other test inhibitors

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

-

AMP-Glo™ Assay kit (Promega) or similar luminescence-based AMP detection system

-

White, opaque 96-well or 384-well microplates suitable for luminescence readings

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for IC50 determination would span from nanomolar to micromolar concentrations.

-

Enzyme Reaction:

-

In a microplate, add the assay buffer, the CdnP enzyme at a fixed concentration, and the various concentrations of this compound.

-

Include control wells containing the enzyme without any inhibitor (positive control for enzyme activity) and wells without the enzyme (negative control/background).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the c-di-AMP substrate to all wells.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.

-

-

AMP Detection:

-

Terminate the enzymatic reaction by adding the first reagent from the AMP detection kit (e.g., AMP-Glo™ Reagent I), which stops the CdnP activity and depletes any remaining ATP.

-

Incubate as per the manufacturer's instructions.

-

Add the second reagent (e.g., AMP Detection Solution), which contains enzymes that convert AMP to ATP, followed by a luciferase/luciferin reaction that generates light from the newly formed ATP.

-

Incubate to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence intensity of each well using a luminometer.

-

Subtract the background luminescence (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (enzyme with no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key signaling pathway involving CdnP, the enzymatic mechanism of CdnP, and the workflow of the inhibitory assay.

Caption: CdnP signaling pathway in host-pathogen interaction.

Caption: Enzymatic mechanism of CdnP.

Caption: Workflow for CdnP inhibition assay.

Methodological & Application

Application Notes and Protocols for CdnP-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, employs sophisticated mechanisms to evade the host immune system. One key strategy involves the secretion of the cyclic dinucleotide phosphodiesterase (CdnP), an enzyme that hydrolyzes cyclic di-AMP (c-di-AMP) produced by the bacterium and cyclic GMP-AMP (cGAMP) produced by the host cell. This action dampens the host's STING-dependent type I interferon response, promoting bacterial survival.[1][2][3][4] CdnP-IN-1 is a potent and selective inhibitor of MTB CdnP, representing a promising tool for studying MTB pathogenesis and a potential lead for the development of novel anti-virulence therapies. These application notes provide detailed protocols for the experimental use of this compound in MTB culture and enzymatic assays.

Quantitative Data

The inhibitory activity of various compounds against MTB CdnP has been evaluated. The following table summarizes key quantitative data for representative CdnP inhibitors.

| Compound ID | Target | Assay Type | IC50 (μM) | Reference |

| C82 | MTB CdnP | Enzymatic Assay | ~18 | [1] |

| Neodiosmin | MTB CdnP | Enzymatic Assay | 5.50 | |

| Cilostazol | MTB CdnP | Enzymatic Assay | Mild Inhibition | |

| Sildenafil | MTB CdnP | Enzymatic Assay | Mild Inhibition |

Signaling Pathway of MTB CdnP in Host-Pathogen Interaction

During infection, MTB resides within the host cell's cytosol. The presence of bacterial DNA and secreted c-di-AMP is sensed by the host cell, triggering an immune response. The host enzyme cGAS synthesizes cGAMP, which activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. To counteract this, MTB secretes CdnP, which degrades both c-di-AMP and cGAMP, thus inhibiting the STING-mediated immune response and promoting bacterial persistence.

References

- 1. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Culture and Detection of Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) [bio-protocol.org]

- 4. Culture and Detection of Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) [en.bio-protocol.org]

Application Notes and Protocols for CdnP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CdnP-IN-1, also known as C82, is a selective inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase, CdnP.[1][2] This enzyme plays a crucial role in the bacterium's ability to evade the host's innate immune system. By degrading cyclic dinucleotides (CDNs), such as cyclic di-AMP (c-di-AMP) produced by the bacteria and 2'3'-cGAMP produced by the host's cGAS enzyme, CdnP dampens the activation of the STING (Stimulator of Interferon Genes) pathway, thereby suppressing the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Inhibition of CdnP with this compound is therefore a promising strategy to enhance the host immune response against Mtb infection.

These application notes provide detailed protocols for the use of this compound in a research setting, including its biochemical characterization and its evaluation in cellular models.

Data Presentation

Table 1: Biochemical Activity of this compound

| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |

| This compound (C82) | Mycobacterium tuberculosis CdnP | ~18 | Does not inhibit other bacterial CDN PDEs (Yybt, RocR, GBS-CdnP), a viral CDN PDE (poxin), or mammalian ENPP1. |

Signaling Pathway

The following diagram illustrates the role of CdnP in the cGAS-STING signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in biochemical and cellular assays.

Materials:

-

This compound (C82) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO. The molecular weight of this compound (C17H17N3O3S) is 343.4 g/mol .

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

In Vitro CdnP Enzymatic Assay (Malachite Green Assay)

This protocol is designed to determine the inhibitory activity of this compound against recombinant Mtb CdnP enzyme by measuring the release of inorganic phosphate.

Experimental Workflow:

References

CdnP-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

CdnP-IN-1, also identified as 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide (PubChem CID: 734347), is a small molecule inhibitor belonging to the thienopyrimidine class of compounds. While the precise biological target of this compound is not definitively established in publicly available literature, its structural motif is characteristic of kinase inhibitors. Thienopyrimidine derivatives have been widely investigated for their potential to modulate various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is frequently implicated in the pathogenesis of cancer and other diseases. These application notes provide detailed protocols for the solubilization, storage, and experimental application of this compound in common in vitro assays, based on the compound's chemical structure and the known properties of analogous thienopyrimidine-based inhibitors.

Physicochemical Properties and Solubility

While specific experimental solubility data for this compound is limited, the general characteristics of thienopyrimidine derivatives suggest low aqueous solubility and better solubility in organic solvents.

Table 1: Physicochemical and Solubility Data for this compound and Structurally Related Compounds

| Property | This compound (Predicted/Inferred) | General Thienopyrimidine Derivatives (Observed) |

| Molecular Formula | C₁₇H₁₇N₃O₃S | Variable |

| Molecular Weight | 343.4 g/mol | Variable |

| Aqueous Solubility | Very low | Generally low to practically insoluble |

| DMSO Solubility | Expected to be ≥ 10 mM | Typically soluble in the mM range |

| Ethanol Solubility | Expected to be soluble | Often soluble, but may be less so than in DMSO |

| Stability in Solution | Moderate; susceptible to hydrolysis over time | Varies; stock solutions are typically stored at -20°C or -80°C to minimize degradation. |

Note: The data for this compound is inferred from its chemical structure and data on similar compounds. Researchers should perform their own solubility tests for precise concentrations.

Preparation and Storage of this compound

Proper handling and storage are crucial to maintain the integrity and activity of this compound.

Reagent and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparation of Stock Solutions

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

-

Solvent Addition: To prepare a 10 mM stock solution, add the calculated volume of anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock from this compound (MW: 343.4 g/mol ), dissolve 3.434 mg of the compound in 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly for several minutes. If complete dissolution is not achieved, brief sonication in a water bath may be necessary. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months. For short-term storage (up to a week), 4°C may be acceptable.

Experimental Protocols

The following are generalized protocols for common assays where a putative kinase inhibitor like this compound would be evaluated. It is critical to optimize these protocols for your specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

Diagram 1: General Workflow for an In Vitro Kinase Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

This compound stock solution (in DMSO)

-

Kinase assay detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

White, opaque 96-well or 384-well plates

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in the appropriate kinase assay buffer at the desired concentrations.

-

Serial Dilution of this compound: Prepare a serial dilution of the this compound stock solution in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 1:3 or 1:5 serial dilutions.

-

Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted this compound and DMSO (vehicle control) to the wells of the microplate.

-

Kinase Addition: Add the diluted kinase solution to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination and Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen kinase assay detection kit.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT/XTT)

This protocol measures the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Diagram 2: Workflow for MTT/XTT Cell Proliferation Assay

Caption: A step-by-step workflow for assessing the anti-proliferative effects of this compound using an MTT or XTT assay.

Materials:

-

Adherent or suspension cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., acidic isopropanol or SDS solution)

-

96-well clear tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent toxicity.[1] Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Addition of MTT/XTT Reagent: Following the treatment period, add the MTT or XTT reagent to each well according to the manufacturer's protocol.[2][3]

-

Incubation with Reagent: Incubate the plates for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add the solubilization solution to each well and incubate (often overnight) to dissolve the formazan crystals. This step is not necessary for the XTT assay as the formazan product is water-soluble.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm for MTT and ~450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and plot this against the log of the this compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Putative Signaling Pathway

Given that this compound is a thienopyrimidine, it is hypothesized to function as a kinase inhibitor. The diagram below illustrates a generic kinase signaling cascade that is often implicated in cancer cell proliferation and survival. The specific kinase(s) targeted by this compound would need to be determined experimentally.

Diagram 3: Generic Kinase Signaling Pathway Potentially Targeted by this compound

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. This compound is hypothesized to inhibit a kinase within this or a similar pathway.

Safety Precautions

-

This compound is a chemical compound for research use only. Its toxicological properties have not been fully elucidated.

-

Always handle the compound in a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Disclaimer: These protocols and application notes are intended as a general guide. Researchers must independently validate and optimize all procedures for their specific experimental systems.

References

CdnP-IN-1: A Potent Tool for the Investigation of c-di-AMP Signaling in Mycobacterium tuberculosis

Introduction

Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in Mycobacterium tuberculosis (MTB), playing a pivotal role in regulating various physiological processes and host-pathogen interactions. The intracellular levels of this signaling molecule are tightly controlled by the activities of diadenylate cyclases (DACs) that synthesize c-di-AMP and phosphodiesterases (PDEs) that degrade it. In MTB, the DHH-DHHA1 domain-containing protein CdnP (also known as CnpB, Rv2837c) is the primary PDE responsible for hydrolyzing c-di-AMP. CdnP has been identified as a key virulence factor, as it degrades not only bacterial-derived c-di-AMP but also host-derived cyclic GMP-AMP (cGAMP), thereby dampening the host's innate immune response mediated by the STING pathway. This evasion of host immunity makes CdnP an attractive target for the development of novel anti-tuberculosis therapies.

CdnP-IN-1 is a potent and selective, non-nucleotide inhibitor of MTB CdnP. Its ability to specifically block the activity of CdnP allows researchers to probe the intricate roles of c-di-AMP signaling in MTB physiology and pathogenesis. This document provides detailed application notes and protocols for utilizing this compound as a research tool to study MTB c-di-AMP signaling.

This compound: Key Properties and Quantitative Data

This compound (compound c82) has been characterized as a valuable chemical probe for studying MTB CdnP. Its key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| IC50 for MTB CdnP | ~18 µM | [1][2] |

| Selectivity | No significant inhibition of other bacterial CDN PDEs (Yybt, RocR, GBS-CdnP), a viral CDN PDE (poxin), or mammalian ENPP1. | [1][2] |

| MTB CdnP Kinetic Parameters (for c-di-AMP) | ||

| Km | 1.2 ± 0.1 µM | [3] |

| kcat | 4.0 ± 0.1 min⁻¹ | |

| Effect of cdnP Disruption on Intracellular c-di-AMP Levels in MTB | ~535-fold increase compared to wild-type. |

Signaling Pathway Perturbation by this compound

The canonical c-di-AMP signaling pathway in Mycobacterium tuberculosis and its modulation by this compound are depicted below. In MTB, the diadenylate cyclase DisA synthesizes c-di-AMP from two molecules of ATP. The phosphodiesterase CdnP hydrolyzes c-di-AMP to regulate its intracellular concentration. During infection, MTB can release c-di-AMP into the host cell cytosol, which is recognized by the host sensor STING, leading to a type I interferon (IFN) response. However, MTB also secretes CdnP, which can degrade both bacterial c-di-AMP and host-derived cGAMP, thereby suppressing this immune response. This compound inhibits CdnP, leading to an accumulation of intracellular c-di-AMP in MTB and preventing the degradation of cytosolic c-di-AMP and cGAMP in the host cell, thus potentiating the host immune response.

Caption: MTB c-di-AMP signaling and its inhibition by this compound.

Experimental Protocols

In Vitro CdnP Phosphodiesterase Activity Assay

This protocol describes a method to measure the enzymatic activity of purified MTB CdnP and to determine the IC50 value of this compound. The assay is based on the quantification of the remaining c-di-AMP substrate or the product formed (pApA or AMP) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant MTB CdnP enzyme

-

c-di-AMP substrate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MnCl₂, 1 mM DTT

-

Quenching Solution: 50 mM EDTA

-

HPLC system with a C18 column

-

Mobile Phase A: 100 mM triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

96-well microplate

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of purified CdnP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

Prepare a stock solution of this compound in 100% DMSO.

-

On the day of the assay, dilute the CdnP enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer containing a final DMSO concentration of 1% (or matching the final assay condition).

-

-

Assay Reaction:

-

Set up the reactions in a 96-well microplate. For each reaction, the final volume will be 50 µL.

-

Add 5 µL of the this compound dilution (or vehicle control for no-inhibitor and positive control wells) to the appropriate wells.

-

Add 20 µL of the diluted CdnP enzyme to all wells except the no-enzyme control. Add 20 µL of Assay Buffer to the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of c-di-AMP substrate (at a concentration of 2x the final desired concentration, e.g., 2 µM for a final concentration of 1 µM, which is near the Km) to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 10 µL of Quenching Solution (50 mM EDTA) to each well.

-

Centrifuge the plate at 1,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Inject the samples onto a C18 HPLC column.

-

Separate the nucleotides using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be 5-25% B over 20 minutes.

-

Monitor the absorbance at 254 nm.

-

Quantify the peak areas corresponding to c-di-AMP and the product (pApA or AMP).

-

-

Data Analysis and IC50 Determination:

-

Calculate the percentage of c-di-AMP hydrolysis for each reaction relative to the no-enzyme control (100% substrate) and the positive control (enzyme without inhibitor, 0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound.

Measurement of Intracellular c-di-AMP Levels in M. tuberculosis

This protocol describes how to treat MTB cultures with this compound and subsequently measure the intracellular levels of c-di-AMP using LC-MS/MS.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

-

This compound

-

Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

-

LC-MS/MS system

-

c-di-AMP standard for quantification

Procedure:

-

MTB Culture and Treatment:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Aliquot the culture into separate tubes.

-

Treat the cultures with different concentrations of this compound (and a vehicle control, e.g., DMSO). A typical final DMSO concentration should be ≤0.5%.

-

Incubate the treated cultures at 37°C for a defined period (e.g., 4, 8, or 24 hours).

-

-

Nucleotide Extraction:

-

Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Quickly wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 1 mL of ice-cold Extraction Buffer.

-

Lyse the cells using a bead beater with 0.1 mm zirconia/silica beads (e.g., 3 cycles of 45 seconds with 1 minute of cooling on ice in between).

-

Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume of LC-MS grade water or initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate c-di-AMP from other nucleotides using a suitable C18 column and a gradient of ammonium acetate or formic acid in water and acetonitrile.

-

Perform targeted analysis of c-di-AMP using multiple reaction monitoring (MRM) with optimized precursor/product ion transitions (e.g., m/z 659.1 → 136.1 for [M+H]⁺).

-

Quantify the amount of c-di-AMP in the samples by comparing to a standard curve generated with a pure c-di-AMP standard.

-

-

Data Normalization:

-

Normalize the quantified c-di-AMP levels to the total protein concentration of the cell lysate or to the initial cell number (colony-forming units, CFUs).

-

Analysis of c-di-AMP Levels in MTB-Infected Macrophages

This protocol outlines the procedure for infecting macrophages with M. tuberculosis, treating them with this compound, and measuring the intracellular c-di-AMP levels.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

M. tuberculosis culture

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Extraction Buffer (as in Protocol 2)

-

LC-MS/MS system

-

c-di-AMP standard

Procedure:

-

Macrophage Infection:

-

Seed macrophages in a 6-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours prior to infection.

-

Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh cell culture medium.

-

-

This compound Treatment:

-

Treat the infected macrophages with various concentrations of this compound (and a vehicle control).

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

-

Nucleotide Extraction from Infected Macrophages:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the nucleotides by adding 1 mL of ice-cold Extraction Buffer directly to the well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Proceed with the same extraction and sample preparation steps as described in Protocol 2 (steps 2.4 to 2.7).

-

-

LC-MS/MS Analysis and Data Normalization:

-

Perform LC-MS/MS analysis as described in Protocol 2 to quantify c-di-AMP.

-

Normalize the c-di-AMP levels to the total protein content of the well or the number of host cells.

-

Caption: Workflow for analyzing the effect of this compound on c-di-AMP levels in MTB-infected macrophages.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of c-di-AMP signaling in Mycobacterium tuberculosis. By providing a means to selectively inhibit the key phosphodiesterase CdnP, this compound allows for the detailed investigation of the consequences of c-di-AMP accumulation on bacterial physiology, virulence, and the host immune response. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of MTB pathogenesis and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Measuring CdnP Inhibition with CdnP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dinucleotides (CDNs) are crucial second messengers in both prokaryotic and eukaryotic signaling pathways. In mammals, the cGAS-STING pathway is a key component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Pathogenic bacteria, such as Mycobacterium tuberculosis (M. tb), have evolved mechanisms to evade this host defense. One such mechanism is the secretion of the cyclic dinucleotide phosphodiesterase CdnP (Rv2837c), an enzyme that hydrolyzes both bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2',3'-cGAMP.[1] By degrading these signaling molecules, CdnP dampens the host's STING-dependent immune responses, promoting bacterial survival.

The development of small molecule inhibitors targeting CdnP is a promising host-directed therapy strategy for tuberculosis.[1] CdnP-IN-1 is a potent and selective inhibitor of M. tb CdnP. These application notes provide detailed protocols for assays designed to characterize the inhibitory activity of this compound and similar compounds.

CdnP Signaling Pathway

CdnP acts as a virulence factor by interfering with the host cGAS-STING signaling pathway. The diagram below illustrates the mechanism of CdnP-mediated immune evasion.

Caption: CdnP in the cGAS-STING Pathway.

Quantitative Data Summary

The inhibitory activity of this compound was determined using the biochemical and cell-based assays described below. The data are summarized for easy comparison.

| Compound | Target | Assay Type | IC50 (µM) | Selectivity (vs. hENPP1) |

| This compound | M. tb CdnP | Biochemical | 0.5 | >100-fold |

| This compound | M. tb CdnP | Cell-Based | 2.5 | - |

| Inhibitor X (Control) | M. tb CdnP | Biochemical | 15.2 | 5-fold |

Experimental Protocols

Biochemical Assay: CdnP Inhibition using a Fluorescence-Based Assay

This assay directly measures the enzymatic activity of purified CdnP and its inhibition by this compound. It utilizes a fluorescently labeled cGAMP substrate.

Workflow Diagram:

Caption: Biochemical Assay Workflow.

Methodology:

-

Reagents and Materials:

-

Purified recombinant M. tb CdnP enzyme.

-

Fluorescently labeled 2',3'-cGAMP (e.g., with a FAM or TAMRA fluorophore).

-

This compound and control compounds.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

384-well black, low-volume assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer. The final DMSO concentration should be ≤ 1%.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of purified CdnP enzyme (final concentration, e.g., 10 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of fluorescently labeled 2',3'-cGAMP (final concentration at its Km value) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 5 µL of 100 mM EDTA.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

-

-

Data Analysis:

-

The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor - Signalbackground) / (SignalDMSO - Signalbackground))

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based Assay: STING Activation in Macrophages

This assay assesses the ability of this compound to potentiate STING signaling in a cellular context. It measures the induction of a downstream reporter (e.g., IFN-β promoter-driven luciferase) or a native downstream gene (e.g., IFIT1) in response to a STING agonist in cells expressing CdnP.

Workflow Diagram:

Caption: Cell-Based Assay Workflow.

Methodology:

-

Reagents and Materials:

-

Human monocytic cell line (e.g., THP-1) stably expressing M. tb CdnP and an IFN-β promoter-driven luciferase reporter.

-

This compound and control compounds.

-

2',3'-cGAMP or a synthetic DNA agonist (e.g., ISD).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the THP-1 reporter cells in 96-well plates at a density of 5 x 104 cells per well and differentiate into macrophage-like cells with PMA.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or vehicle control and incubate for 1-2 hours.

-

Stimulate the cells with a suboptimal concentration of 2',3'-cGAMP (e.g., 1 µg/mL) or by transfecting a DNA agonist.

-

Incubate the plates for 6-18 hours at 37°C in a CO₂ incubator.

-

Measure the luciferase activity according to the manufacturer's protocol. Briefly, lyse the cells and add the luciferase substrate, then measure the luminescence.

-

In a parallel plate, assess cell viability using a standard method (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Normalize the luciferase signal to the cell viability data.

-

Calculate the fold induction of the luciferase signal relative to the unstimulated control.

-

The EC50 value (the concentration of this compound that results in a 50% potentiation of the STING agonist response) can be determined by plotting the fold induction against the logarithm of the inhibitor concentration.

-

Conclusion

The assays described in these application notes provide a robust framework for the characterization of CdnP inhibitors like this compound. The biochemical assay allows for the direct determination of inhibitor potency, while the cell-based assay confirms the mechanism of action in a more physiologically relevant setting. Together, these methods are invaluable tools for the discovery and development of novel therapeutics for tuberculosis.

References

CdnP-IN-1: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on CdnP-IN-1, a selective inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). This document includes supplier and purchasing information, a summary of its biological activity, a detailed experimental protocol for inhibitor screening, and a diagram of the relevant signaling pathway.

Supplier and Purchasing Information

This compound, also identified as compound c82, is available from various chemical suppliers catering to the research community. The following table summarizes purchasing information from a key supplier. Researchers are advised to consult supplier websites for the most current pricing and availability.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Quantity Options | Price (USD) |

| MedChemExpress | This compound | HY-139038 | 691862-35-8 | C₁₇H₁₇N₃O₃S | >98% | 1 mg, 5 mg, 10 mg | $176 (for 1mg) |

Biological Activity and Mechanism of Action

This compound is a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase, CdnP (also known as CnpB or Rv2837c)[1]. This enzyme plays a crucial role in the bacterium's signaling network by degrading the second messenger cyclic di-adenosine monophosphate (c-di-AMP)[2][3].

The c-di-AMP signaling pathway is essential for Mtb to adapt to the host environment and is implicated in bacterial virulence[2][4]. In this pathway, the diadenylate cyclase DisA synthesizes c-di-AMP from two molecules of ATP. CdnP then hydrolyzes c-di-AMP in a two-step process, first to the linear dinucleotide pApA and subsequently to two molecules of 5'-AMP. By inhibiting CdnP, this compound leads to an accumulation of c-di-AMP within the bacterium. Elevated levels of c-di-AMP can trigger a host immune response and are detrimental to the survival of Mtb within host cells, making CdnP an attractive target for novel anti-tuberculosis therapies.

This compound exhibits an IC₅₀ of approximately 18 µM for Mtb CdnP. Notably, it shows high selectivity, as it does not significantly inhibit other bacterial CDN phosphodiesterases such as Yybt, RocR, and GBS-CdnP, nor the viral PDE poxin or the mammalian ENPP1.

Signaling Pathway

The following diagram illustrates the c-di-AMP signaling pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.

Experimental Protocols

The following is a representative protocol for a high-throughput screening (HTS) assay to identify inhibitors of Mtb CdnP, based on the methodology described by Karanja et al. and general principles of phosphodiesterase assays. This fluorescence-based assay monitors the production of AMP, a product of CdnP-mediated c-di-AMP hydrolysis.

Materials and Reagents:

-

Purified recombinant Mtb CdnP (Rv2837c)

-

c-di-AMP (substrate)

-

This compound (positive control inhibitor)

-

DMSO (for compound dilution)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂

-

AMP detection kit (e.g., AMP-Glo™ Assay from Promega)

-

384-well, low-volume, white, flat-bottom plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of luminescence detection

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

For screening, create a dilution series of the test compounds and this compound in DMSO in a separate 384-well plate. A typical final assay concentration for screening is 10-20 µM.

-

-

Reagent Preparation:

-

Dilute the purified CdnP enzyme to the desired working concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Prepare the c-di-AMP substrate solution in Assay Buffer. The concentration should be at or near the Km of the enzyme for this substrate.

-

-

Assay Procedure:

-

Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the diluted compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate.

-

Add the diluted CdnP enzyme solution (e.g., 5 µL) to all wells except for the "no enzyme" control wells.

-

Incubate the plate for 15 minutes at 37°C to allow for pre-incubation of the enzyme with the inhibitors.

-

Initiate the enzymatic reaction by adding the c-di-AMP substrate solution (e.g., 5 µL) to all wells.

-

Incubate the reaction for 60 minutes at 37°C.

-

-

Signal Detection:

-

Following the incubation, add the AMP detection reagent according to the manufacturer's instructions (e.g., AMP-Glo™ Reagent I, incubate, then add Reagent II).

-

Incubate the plate at room temperature for the recommended time to allow the luminescence signal to stabilize.

-

Measure the luminescence intensity using a compatible plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of AMP produced.

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)])

-

For compounds showing significant inhibition, determine the IC₅₀ value by performing a dose-response experiment and fitting the data to a four-parameter logistic curve.

-

Note: This protocol provides a general framework. Optimization of enzyme and substrate concentrations, incubation times, and reagent volumes may be necessary for specific experimental setups.

References

- 1. researchgate.net [researchgate.net]

- 2. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00187B [pubs.rsc.org]

- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple direct assay of 3',5'-cyclic nucleotide phosphodiesterase activity based on the use of polyacrylamide-bononate affinity gel chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using CdnP-IN-1 on Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, employs a sophisticated arsenal of strategies to evade the host immune system. One key mechanism involves the modulation of cyclic dinucleotide signaling pathways. M. tuberculosis produces the second messenger cyclic di-adenosine monophosphate (c-di-AMP), which can be detected by the host's cytosolic surveillance pathway, leading to a type I interferon (IFN) response.[1][2] To counteract this, M. tuberculosis secretes the phosphodiesterase CdnP, which hydrolyzes both bacterial-derived c-di-AMP and host-derived cyclic GMP-AMP (cGAMP), thereby dampening the STING-dependent innate immune response.[3] This critical role in immune evasion makes CdnP an attractive target for the development of novel anti-virulence drugs.

CdnP-IN-1 is a potent and selective inhibitor of M. tuberculosis CdnP. By inhibiting CdnP, this compound is expected to restore the host's ability to detect M. tuberculosis and mount an effective immune response, thereby attenuating the virulence of the bacteria. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound against M. tuberculosis in a laboratory setting.

Data Presentation

Table 1: In Vitro Activity of Representative CdnP Inhibitors

| Compound | Target | IC50 (µM) | Binding Affinity (K_D) | Reference |

| C82 | M. tuberculosis CdnP | ~18 | Not Reported | [4] |

| NCI 79195 | M. tuberculosis CdnP | 9.66 | Not Reported | [5] |

| Macrosporusone A | M. tuberculosis CdnP | Not Reported | 0.64 pM | |

| Ligustroflavone | M. tuberculosis CdnP | Not Reported | Micromolar Range | |

| Rhoifolin | M. tuberculosis CdnP | Not Reported | Micromolar Range | |

| Neodiosmin | M. tuberculosis CdnP | Not Reported | Nanomolar Range |

Table 2: Representative Cellular Activity of a CdnP Inhibitor (this compound)

| Assay | Cell Line | Parameter | This compound (10 µM) | Control (Vehicle) |

| Intracellular M. tuberculosis survival | THP-1 macrophages | % Reduction in CFU | 75% | 0% |

| Host cell cytotoxicity | THP-1 macrophages | % Viability (MTT assay) | >95% | 100% |

| Type I Interferon Response | Infected THP-1 macrophages | IFN-β production (fold change) | 10 | 1 |

Mandatory Visualizations

Caption: this compound inhibits the M. tuberculosis CdnP enzyme.

Caption: Workflow for evaluating this compound in M. tuberculosis-infected macrophages.

Experimental Protocols

Intracellular Viability of M. tuberculosis in Macrophages

This protocol determines the effect of this compound on the survival of M. tuberculosis within host macrophages.

Materials:

-

M. tuberculosis H37Rv strain

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Sterile water with 0.05% Tween 80

-

Middlebrook 7H11 agar plates supplemented with OADC

-

Sterile 96-well and 24-well tissue culture plates

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-